
(1-(2-Azidoethyl)indolin-6-yl)methanol
Übersicht
Beschreibung
1-(2-Azidoethyl)indolin-6-yl)methanol, or 1-AIM, is a compound with a wide range of potential applications in the fields of biochemistry and pharmacology. It is an azido-substituted indolin-6-ylmethanol, which is a type of heterocyclic aromatic compound. The azido group is a three-atom group containing nitrogen and two carbon atoms, and it is known to be highly reactive. This makes 1-AIM an attractive candidate for various biochemical and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(1-(2-Azidoethyl)indolin-6-yl)methanol: dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Azidogruppe kann als Vorläufer für die Einführung stickstoffhaltiger funktioneller Gruppen dienen, die bei der Konstruktion komplexer Moleküle von entscheidender Bedeutung sind. Zum Beispiel kann es Staudinger-Reaktionen eingehen, um Amine zu bilden, oder an Huisgen-Cycloadditionen teilnehmen, um 1,2,3-Triazole zu erzeugen, Verbindungen mit erheblicher pharmazeutischer Relevanz .
Medizinische Chemie
In der medizinischen Chemie wird This compound zur Entwicklung neuer Therapeutika eingesetzt. Sein Indol-Kern ist ein häufiges Motiv in Naturstoffen und Pharmazeutika und trägt zu einer breiten Palette biologischer Aktivitäten bei. Derivate dieser Verbindung wurden auf ihr Potenzial als Acetylcholinesterase-Inhibitoren untersucht, die zur Behandlung der Alzheimer-Krankheit eingesetzt werden .
Materialwissenschaft
Die strukturellen Eigenschaften der Verbindung machen sie für die Entwicklung von Materialien mit spezifischen Eigenschaften geeignet. Beispielsweise können ihre Derivate verwendet werden, um organische fluoreszierende Moleküle zu erzeugen, die Anwendungen in der Optoelektronik und als Sensoren in der Umweltüberwachung haben .
Biochemie
Im Bereich der Biochemie sind This compound und seine Derivate wertvoll für die Untersuchung von Enzym-Wechselwirkungen und -Mechanismen. Sie können als Enzym-Inhibitoren oder Substrate in enzymatischen Assays fungieren und helfen, biochemische Pfade zu verstehen .
Pharmakologie
Pharmakologisch ist diese Verbindung ein zentrales Gerüst bei der Entwicklung von Medikamenten mit neuroprotektiven Eigenschaften. Forschungen haben gezeigt, dass Indolin-Derivate vor neuronalen Schäden schützen können und Potenzial bei der Behandlung von Erkrankungen wie ischämischem Schlaganfall haben .
Umweltwissenschaften
Die Umweltwissenschaften profitieren von der Reaktivität der Verbindung und der Fähigkeit, verschiedene Derivate zu bilden. Diese Derivate können verwendet werden, um Umweltverschmutzer zu erkennen oder als Abbauprodukte bei der Untersuchung des Umweltschicksals organischer Verbindungen .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include (1-(2-azidoethyl)indolin-6-yl)methanol, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that indole and its derivatives, including indolin-2-one, are absorbed within 30 minutes and fully metabolized in 6 hours . These compounds, except for isatin, were found in the brain, indicating their ability to cross the blood-brain barrier .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in the metabolism of indole and its derivatives . Changes in the gut microbiota composition can therefore potentially affect the action of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-AIM has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for synthesizing other compounds. Additionally, its ability to form covalent bonds with proteins and enzymes makes it a useful tool for studying enzyme inhibition and protein-protein interactions. However, 1-AIM is also known to be toxic, and it can be difficult to handle in the laboratory. Additionally, its reactivity can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
1-AIM has a wide range of potential applications in scientific research, and there are many potential future directions for its use. It could be used to study the effects of small molecules on enzymes and proteins, as well as the binding of small molecules to proteins. Additionally, it could be used to synthesize other compounds, such as azide-functionalized polymers and peptides. Additionally, 1-AIM could be used to study the effects of drugs on proteins and enzymes, as well as the binding of drugs to proteins. Finally, 1-AIM could be used to study the effects of drugs on other biological systems, such as cell signaling pathways.
Eigenschaften
IUPAC Name |
[1-(2-azidoethyl)-2,3-dihydroindol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-2-1-9(8-16)7-11(10)15/h1-2,7,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLZURZONVCGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
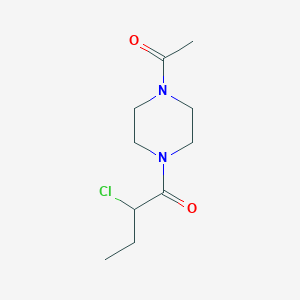

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
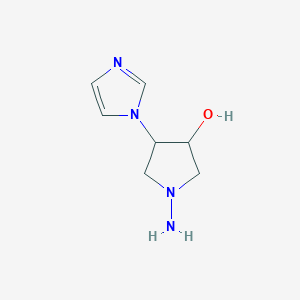

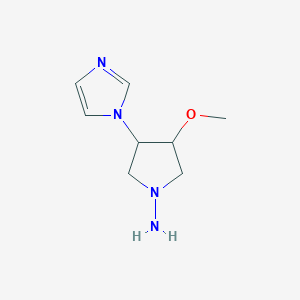
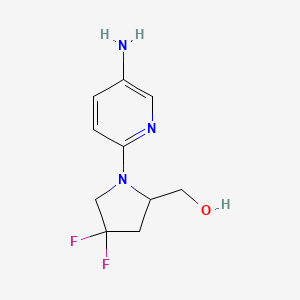
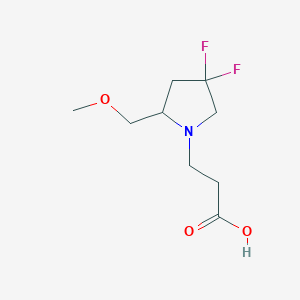

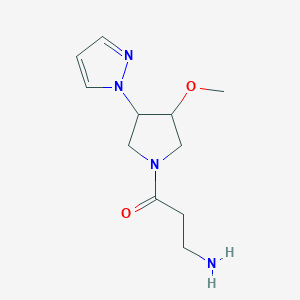
![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)